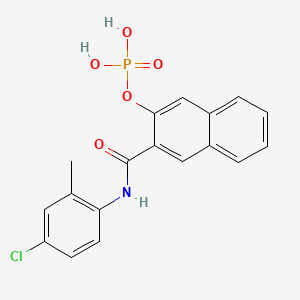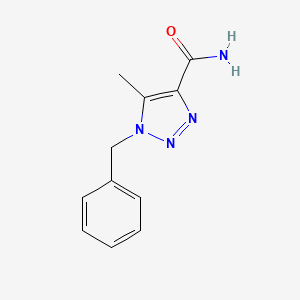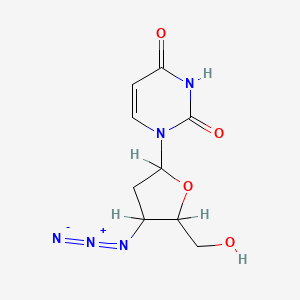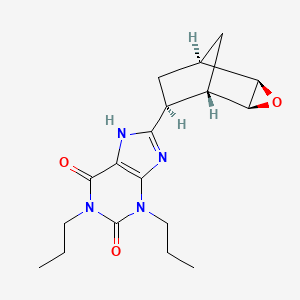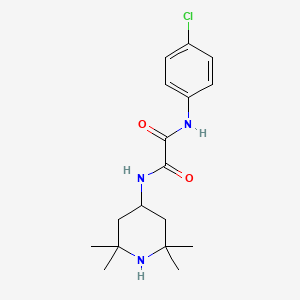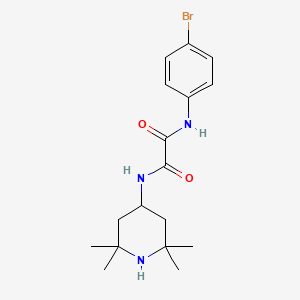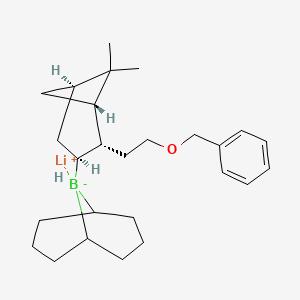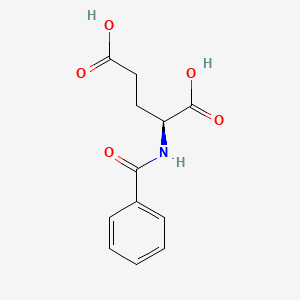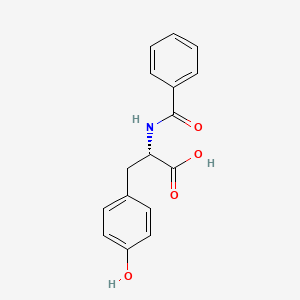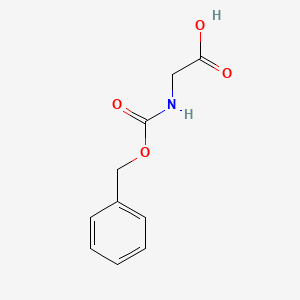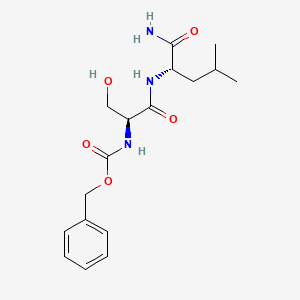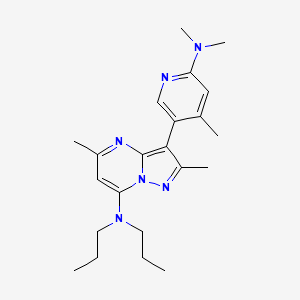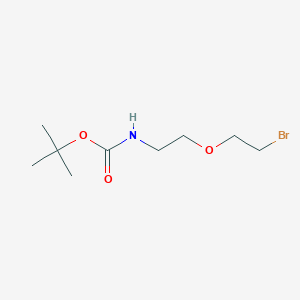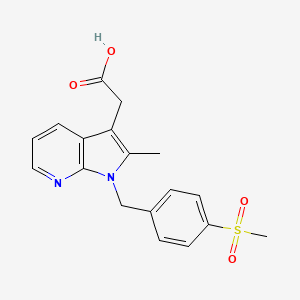
NVP-QAV680
Overview
Description
QAV-680, also known as NVP-QAV680, is a small molecule compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. QAV-680 has been investigated for its potential therapeutic applications, particularly as a potent and selective antagonist of the CRTh2 receptor (Prostaglandin D2 receptor 2). This receptor is involved in the activation of eosinophils and Th2 lymphocytes, which play a role in allergic diseases such as asthma and allergic rhinitis .
Mechanism of Action
Target of Action
Nvp-qav-680, also known as QAV-680, is a potent and selective antagonist of the CRTh2 receptor . The CRTh2 receptor is a G-protein-coupled receptor that is involved in the recruitment and activation of certain white blood cells, including eosinophils and Th2 lymphocytes .
Mode of Action
Nvp-qav-680 interacts with the CRTh2 receptor, inhibiting its function . This inhibition is achieved by the compound binding to the receptor, preventing it from interacting with its natural ligand, prostaglandin D2 . This results in a decrease in the activation and recruitment of eosinophils and Th2 lymphocytes .
Biochemical Pathways
The primary biochemical pathway affected by Nvp-qav-680 is the prostaglandin D2-CRTh2 pathway . By inhibiting the CRTh2 receptor, Nvp-qav-680 disrupts this pathway, leading to a reduction in the inflammatory response typically mediated by eosinophils and Th2 lymphocytes .
Pharmacokinetics
It is known that the compound exhibits good oral bioavailability in rats
Result of Action
The inhibition of the CRTh2 receptor by Nvp-qav-680 leads to a reduction in the activation and recruitment of eosinophils and Th2 lymphocytes . This can result in a decrease in the inflammatory response, which is beneficial in the treatment of conditions such as asthma and allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QAV-680 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolopyridine core and the introduction of functional groups to achieve the desired biological activity. The synthetic route typically involves:
- Formation of the pyrrole ring through cyclization reactions.
- Fusion of the pyrrole ring with a pyridine ring to form the pyrrolopyridine core.
- Introduction of substituents such as methylsulfonyl and benzyl groups to enhance the compound’s activity and selectivity .
Industrial Production Methods
Industrial production of QAV-680 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
QAV-680 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can be employed to replace specific functional groups with others to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: As a model compound for studying pyrrolopyridine chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses by targeting the CRTh2 receptor.
Medicine: Explored as a potential therapeutic agent for treating allergic diseases such as asthma and allergic rhinitis.
Industry: Potential applications in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Fevipiprant (NVP-QAW039): Another CRTh2 receptor antagonist with similar therapeutic applications.
Setipiprant: A CRTh2 receptor antagonist investigated for its potential in treating hair loss and other conditions.
Ramatroban: A dual antagonist of thromboxane A2 and CRTh2 receptors, used for treating allergic rhinitis.
Uniqueness of QAV-680
QAV-680 is unique due to its high selectivity and potency as a CRTh2 receptor antagonist. It has shown promising results in preclinical studies for its ability to inhibit eosinophil and Th2 lymphocyte activation, making it a potential candidate for treating allergic diseases .
Properties
IUPAC Name |
2-[2-methyl-1-[(4-methylsulfonylphenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-16(10-17(21)22)15-4-3-9-19-18(15)20(12)11-13-5-7-14(8-6-13)25(2,23)24/h3-9H,10-11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFAMROKXHVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)C)N=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-16-7 | |
| Record name | NVP-QAV-680 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QAV-680 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11658 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QAV-680 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E3D72URPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


